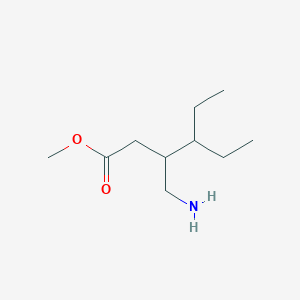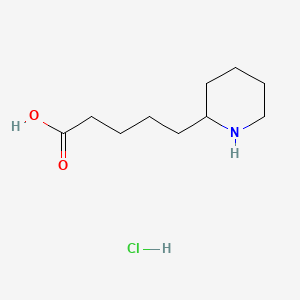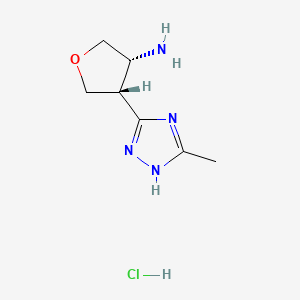
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a 5-chlorothiophen-2-ylmethyl group and a hydroxyl group at the 4-position. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperidin-4-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the thiophene ring into a more saturated form.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-one.
Reduction: Formation of 4-((5-Chlorothiophen-2-yl)methyl)piperidine.
Substitution: Formation of 4-((5-Aminothiophen-2-yl)methyl)piperidin-4-ol.
Aplicaciones Científicas De Investigación
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol
- 4-((5-Methylthiophen-2-yl)methyl)piperidin-4-ol
- 4-((5-Fluorothiophen-2-yl)methyl)piperidin-4-ol
Uniqueness
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H14ClNOS |
|---|---|
Peso molecular |
231.74 g/mol |
Nombre IUPAC |
4-[(5-chlorothiophen-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H14ClNOS/c11-9-2-1-8(14-9)7-10(13)3-5-12-6-4-10/h1-2,12-13H,3-7H2 |
Clave InChI |
LSFIPIJJJKRLGS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CC2=CC=C(S2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


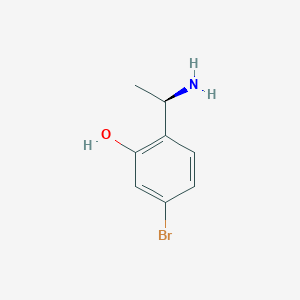
![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
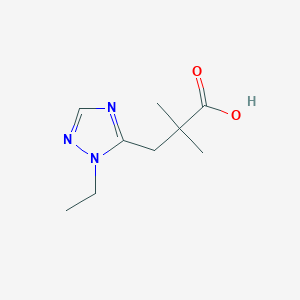
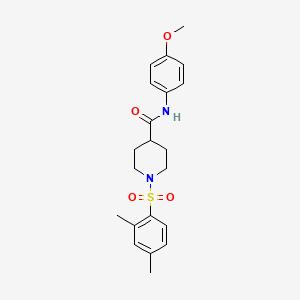
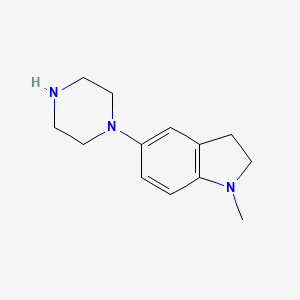
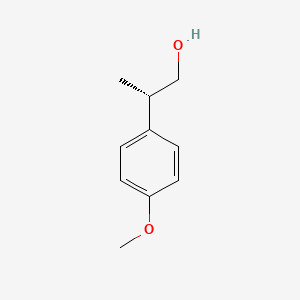
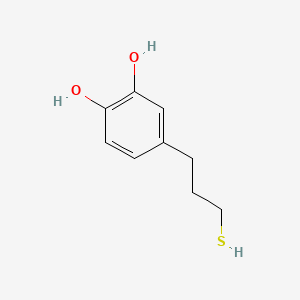
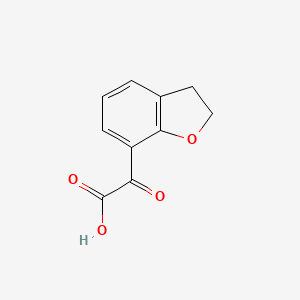
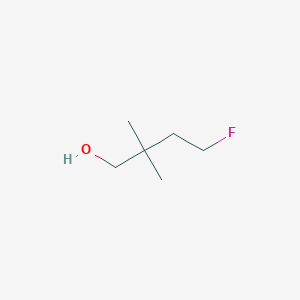
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
